N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that combines the structural features of oxadiazole and pyrazine rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique properties to the compound, making it a subject of interest for researchers in various fields.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis .
Mode of Action
It has been suggested that sufficient lipophilicity for the molecule to cross the mycobacterial wall and easily-hydrolyzed groups (ester, amide) in the pyrazine nucleus are necessary for its activity .
Biochemical Pathways
Similar pyrazine derivatives have been found to exhibit antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory effects . These diverse activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It has been suggested that the compound’s lipophilicity and easily-hydrolyzed groups contribute to its bioavailability .
Result of Action
Similar compounds have been shown to exhibit significant in vitro activity against mycobacterium tuberculosis .
Preparation Methods
The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves the formation of the oxadiazole ring followed by its coupling with a pyrazine derivative. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. This intermediate is then reacted with pyrazine-2-carboxylic acid or its derivatives to yield the final product .
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity. Techniques like microwave-assisted synthesis and flow chemistry can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for diseases that require novel treatment approaches. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Comparison with Similar Compounds
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazinamide: A well-known anti-tuberculosis drug that also contains a pyrazine ring.
Oxadiazole derivatives: Compounds that contain the oxadiazole ring but differ in their substituents. These derivatives can exhibit a wide range of biological activities, depending on their specific structure.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-21-10-4-2-3-9(7-10)13-18-19-14(22-13)17-12(20)11-8-15-5-6-16-11/h2-8H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYWQWVITNULFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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